1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole
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Overview
Description
1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical research.
Cell Signaling: Studied for its effects on cellular signaling pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated compound under basic conditions.
Cyclization to Form the Triazole Ring: The intermediate thiazole compound is then subjected to cyclization with a hydrazine derivative to form the triazole ring.
Substitution Reactions: The final compound is obtained by introducing the indolin-1-ylmethyl and 4-methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-1-ylmethyl group.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Mechanism of Action
The mechanism of action of 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-c][1,2,4]triazoles: Other compounds in this class with different substituents.
Indole Derivatives: Compounds with similar indole structures.
Phenylthiazoles: Compounds with phenyl and thiazole groups.
Uniqueness
1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-25-16-8-6-15(7-9-16)19-21-22-20-24(19)13-17(26-20)12-23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJQLDDCDAFCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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